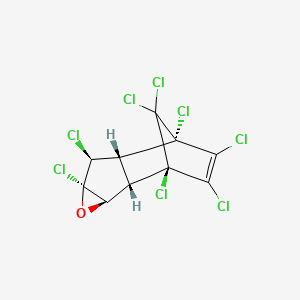
1-Methoxy(1-~13~C)benzene
Descripción general
Descripción
1-Methoxy(1-~13~C)benzene, also known as methoxybenzene or anisole, is an organic compound with the chemical formula CH₃OC₆H₅. It is a colorless liquid with a pleasant, anise-like odor. The compound is widely used in organic synthesis and serves as a precursor to various other chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy(1-~13~C)benzene can be synthesized through the Williamson ether synthesis. In this method, sodium phenoxide is reacted with a methyl halide (such as methyl iodide) to yield methoxybenzene . The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods: Industrial production of methoxybenzene often involves the methylation of phenol using dimethyl sulfate or methyl chloride in the presence of a base . This process is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy(1-~13~C)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The methoxy group is an electron-donating group, making the benzene ring more reactive towards electrophiles.
Oxidation: Methoxybenzene can be oxidized to form p-benzoquinone derivatives under specific conditions.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used to nitrate methoxybenzene, forming nitroanisole.
Halogenation: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl₃) are used for halogenation.
Major Products:
Nitration: Nitroanisole
Halogenation: Halogenated anisoles (e.g., chloroanisole, bromoanisole)
Oxidation: p-Benzoquinone derivatives
Aplicaciones Científicas De Investigación
1-Methoxy(1-~13~C)benzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methoxy(1-~13~C)benzene primarily involves its role as an electron-donating group in electrophilic aromatic substitution reactions. The methoxy group increases the electron density on the benzene ring, making it more reactive towards electrophiles . This increased reactivity facilitates various substitution reactions, leading to the formation of different substituted benzene derivatives.
Comparación Con Compuestos Similares
Phenol (C₆H₅OH): Unlike methoxybenzene, phenol has a hydroxyl group (-OH) attached to the benzene ring, making it more acidic and less reactive towards electrophiles.
Toluene (C₆H₅CH₃): Toluene has a methyl group (-CH₃) attached to the benzene ring, which is also an electron-donating group but less activating compared to the methoxy group.
Nitrobenzene (C₆H₅NO₂): Nitrobenzene has a nitro group (-NO₂) attached to the benzene ring, which is an electron-withdrawing group, making the ring less reactive towards electrophiles.
Uniqueness: 1-Methoxy(1-~13~C)benzene is unique due to its strong electron-donating methoxy group, which significantly enhances the reactivity of the benzene ring towards electrophilic aromatic substitution reactions. This property makes it a valuable intermediate in organic synthesis and various industrial applications .
Propiedades
IUPAC Name |
methoxy(113C)cyclohexatriene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i7+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXTESZEPMUJZ-CDYZYAPPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745646 | |
| Record name | 1-Methoxy(1-~13~C)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154492-88-3 | |
| Record name | Benzene-13C, 1-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154492-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxy(1-~13~C)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 154492-88-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B3419701.png)

![(2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide](/img/new.no-structure.jpg)



![5h,6h,7h-Cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3419748.png)


